5H-5,8-Methanobenzo[7]annulene
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Overview
Description
5,8-Methano-5H-benzocycloheptene is a chemical compound with the molecular formula C₁₂H₁₄. It is a derivative of benzocycloheptene, characterized by the presence of a methano bridge, which adds unique structural and chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Methano-5H-benzocycloheptene involves several steps. One common method includes the treatment of a precursor compound with a haloalkyl sulfone, followed by a series of reactions involving base treatment, deprotection, and reduction . The detailed steps are as follows:
Treatment with Haloalkyl Sulfone: The precursor compound is treated with a haloalkyl sulfone in the presence of a base and an inert solvent.
Base Treatment: The product from the first step is treated with a base under heat to form an intermediate compound.
Deprotection: The protecting group from the ketone function of the intermediate compound is removed.
Amination: The deprotected compound is treated with an amine to form the final product.
Industrial Production Methods
Industrial production methods for 5,8-Methano-5H-benzocycloheptene typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5,8-Methano-5H-benzocycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with saturated carbon-carbon bonds.
Substitution: Substituted benzocycloheptene derivatives with various functional groups.
Scientific Research Applications
5,8-Methano-5H-benzocycloheptene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-Methano-5H-benzocycloheptene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,9-Methano-5H-benzocycloheptene: A similar compound with a different methano bridge position.
Benzocycloheptene: The parent compound without the methano bridge.
Dibenzocycloheptenes: Compounds with two benzene rings attached to the cycloheptene ring.
Uniqueness
5,8-Methano-5H-benzocycloheptene is unique due to its specific structural features, including the position of the methano bridge, which imparts distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications .
Properties
CAS No. |
252-78-8 |
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Molecular Formula |
C12H10 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
tricyclo[7.2.1.02,7]dodeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C12H10/c1-2-4-12-10(3-1)7-9-5-6-11(12)8-9/h1-7,11H,8H2 |
InChI Key |
FCDPQOCIKDZCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1=CC3=CC=CC=C23 |
Origin of Product |
United States |
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